molecular formula C12H15N3 B1599443 N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine CAS No. 81528-71-4

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

Cat. No.: B1599443
CAS No.: 81528-71-4
M. Wt: 201.27 g/mol
InChI Key: JDSBUPUXYPOCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of an aminoethyl group attached to the nitrogen atom at the 4-position of the quinoline ring, and a methyl group at the 2-position. It has garnered interest due to its diverse biological activities, including antitumor, antimalarial, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-methylquinoline with ethylenediamine under specific conditions. One common method includes the use of a catalyst such as zinc triflate (Zn(OTf)2) under microwave irradiation . The reaction proceeds efficiently, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred . These methods not only enhance the yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in inhibiting the growth of certain cancer cell lines.

    Medicine: Explored for its potential as an antimalarial and antiviral agent.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In cancer research, it is believed to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinaldine: Another quinoline derivative with similar biological activities.

    2-Methylquinoline: The parent compound used in the synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine.

Uniqueness

This compound stands out due to its unique combination of an aminoethyl group and a methyl group on the quinoline ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSBUPUXYPOCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424266
Record name N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81528-71-4
Record name N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.